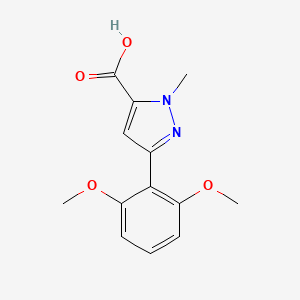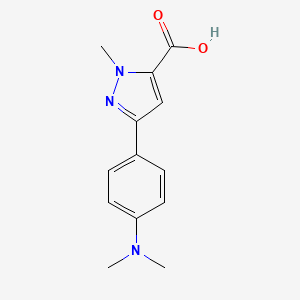
N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1236000-51-3 . It has a molecular weight of 241.64 and its linear formula is C9H11ClF3NO . It is a solid substance and is typically stored in an inert atmosphere at room temperature .
Physical And Chemical Properties Analysis
“N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride” is a solid substance . It is typically stored in an inert atmosphere at room temperature . The compound has a molecular weight of 241.64 and its linear formula is C9H11ClF3NO .Scientific Research Applications
Below, I summarize information from studies on compounds with potential relevance to the broader context of chemical research applications, excluding drug use, dosage, and side effects as per your requirements:
Environmental Toxins and Degradation
- Triclosan (TCS) Environmental Impact : TCS, a broad-spectrum antibacterial agent found in many consumer products, has been extensively studied for its environmental occurrence, toxicity, and degradation. Despite its different chemical structure, the research methodology and considerations, such as environmental persistence and transformation into toxic by-products, could be relevant for studying the environmental impact of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride (Bedoux et al., 2012).
Neurochemistry and Neurotoxicity
- MDMA Neurotoxicity : Studies on MDMA (Ecstasy) offer insights into neurochemical effects and neurotoxicity mechanisms, which might be relevant when considering the biochemical or pharmacological actions of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride on the nervous system (Mckenna & Peroutka, 1990).
Cytochrome P450 Enzyme Interactions
- Cytochrome P450 Inhibitors : Research on the selectivity and potency of chemical inhibitors of Cytochrome P450 isoforms in human liver microsomes can provide a framework for understanding how N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride might interact with these enzymes, impacting drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338 , which suggest wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Properties
IUPAC Name |
N-methyl-1-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12;/h2-5,13H,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKICMGCRFMUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236000-51-3 |
Source


|
| Record name | N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)
![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)


